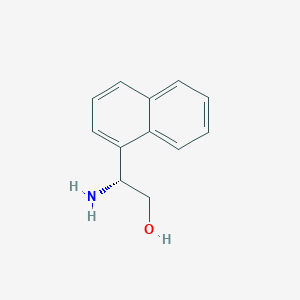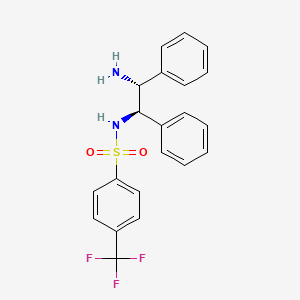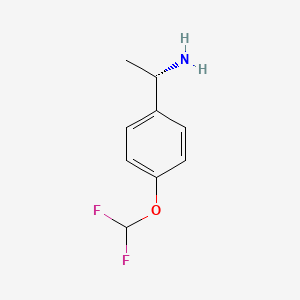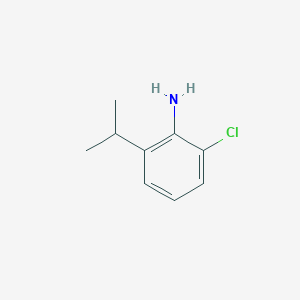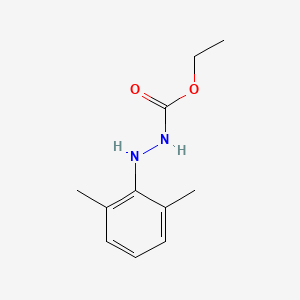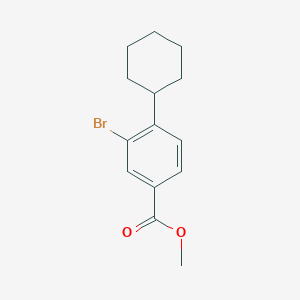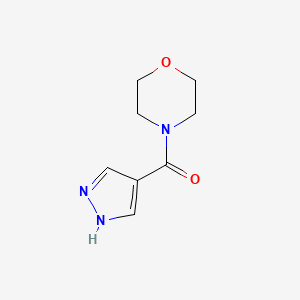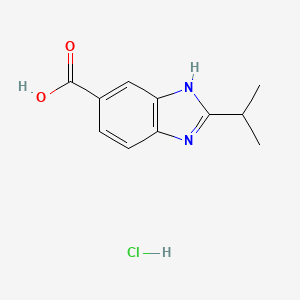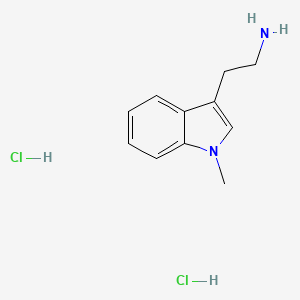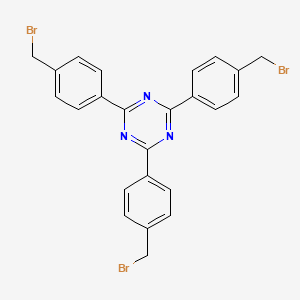
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine
概要
説明
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine is a triazine derivative characterized by the presence of three bromomethylphenyl groups attached to the triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(bromomethyl)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can undergo reduction under specific conditions to form partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of bromomethyl groups.
Reduction: Reduced triazine derivatives with altered electronic properties.
科学的研究の応用
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine has several scientific research applications:
Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and dendrimers.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industrial Applications: Utilized in the development of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine depends on its specific application:
In biological systems: It may interact with cellular components, leading to disruption of cellular processes. The bromomethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
In materials science: The triazine core provides a rigid and stable framework, while the bromomethyl groups offer sites for further functionalization, enabling the design of materials with tailored properties.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-chloromethyl)phenyl)-1,3,5-triazine: Similar structure but with chloromethyl groups instead of bromomethyl groups.
2,4,6-Tris(4-methyl)phenyl)-1,3,5-triazine: Lacks the halogen functionality, leading to different reactivity and applications.
2,4,6-Tris(4-(hydroxymethyl)phenyl)-1,3,5-triazine: Contains hydroxymethyl groups, which can undergo different types of chemical reactions compared to bromomethyl groups.
Uniqueness
2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine is unique due to the presence of bromomethyl groups, which provide specific reactivity patterns and enable the synthesis of a wide range of derivatives. The combination of the triazine core and bromomethyl groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br3N3/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJQCIAKNZPJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC(=NC(=N2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


